molecular formula C44H76CeO8 B13397277 cerium(4+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

cerium(4+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Cat. No.: B13397277
M. Wt: 873.2 g/mol
InChI Key: DWXYQYKVHUEEKE-DNSQIVDOSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cerium(4+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a complex compound involving cerium in its +4 oxidation state. Cerium is a rare earth element, part of the lanthanide series, and is known for its versatile oxidation states, primarily +3 and +4 . The compound combines cerium with an organic ligand, (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, which is a derivative of hept-3-en-3-ol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cerium(4+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of cerium(IV) salts with the organic ligand under controlled conditions. One common method is to dissolve cerium(IV) ammonium nitrate in an appropriate solvent and then add the ligand slowly while maintaining the temperature and pH at optimal levels to ensure complete reaction .

Industrial Production Methods

Industrial production of cerium compounds often involves the extraction of cerium from minerals such as bastnaesite and monazite. The cerium is then oxidized to its +4 state using strong oxidizing agents like hydrogen peroxide or potassium permanganate . The organic ligand is synthesized separately and then combined with the cerium(IV) solution under controlled conditions to produce the final compound.

Chemical Reactions Analysis

Types of Reactions

Cerium(4+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of cerium(4+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves the redox cycling between cerium(III) and cerium(IV). This redox cycling allows the compound to act as an effective catalyst and antioxidant. The molecular targets include various organic substrates and reactive oxygen species, which are either oxidized or reduced by the cerium compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cerium(4+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to its specific organic ligand, which imparts distinct chemical properties and reactivity compared to other cerium compounds.

Properties

Molecular Formula

C44H76CeO8

Molecular Weight

873.2 g/mol

IUPAC Name

cerium(4+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

InChI

InChI=1S/4C11H20O2.Ce/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/q;;;;+4/p-4/b4*8-7-;

InChI Key

DWXYQYKVHUEEKE-DNSQIVDOSA-J

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ce+4]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ce+4]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.